(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone
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Overview
Description
(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hexahydropyrrolo[3,4-b]pyrrole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the bicyclic hexahydropyrrolo[3,4-b]pyrrole structure.
Introduction of the Tetrahydro-2H-pyran Moiety: This can be achieved through a nucleophilic substitution reaction where a suitable leaving group on the hexahydropyrrolo[3,4-b]pyrrole core is replaced by a tetrahydro-2H-pyran group.
Methanone Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to an alcohol, using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the bicyclic core are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 under acidic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or neutral conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential bioactivity. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for developing new materials with specific functions.
Mechanism of Action
The mechanism by which (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Hexahydropyrrolo[3,4-b]pyrrole Derivatives: Compounds with similar bicyclic structures but different substituents.
Tetrahydro-2H-pyran Derivatives: Compounds with the tetrahydro-2H-pyran moiety but different core structures.
Methanone Derivatives: Compounds with the methanone group attached to different frameworks.
Uniqueness
What sets (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone apart is its combination of the bicyclic hexahydropyrrolo[3,4-b]pyrrole core with the tetrahydro-2H-pyran moiety and the methanone group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-(oxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-12(9-2-5-16-6-3-9)14-7-10-1-4-13-11(10)8-14/h9-11,13H,1-8H2/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXMDABUFDQTEO-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1CN(C2)C(=O)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]2[C@H]1CN(C2)C(=O)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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